molecular formula C35H38Cl2N8O4 B105839 Itraconazole CAS No. 873066-43-4

Itraconazole

Cat. No.: B105839
CAS No.: 873066-43-4
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ZPGVKDDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing itraconazole involves dissolving a mixture of this compound and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is fed into a crystallization autoclave in a supercritical fluid crystallization equipment system, where it is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in this compound with decreased particle size and increased bioavailability .

Industrial Production Methods

Industrial production of this compound often involves the preparation of nanoparticles. The proposed this compound polymer loaded with nanoparticles is prepared by emulsification sonication method. This method represents a promising drug delivery system for sustained and targeted drug release .

Chemical Reactions Analysis

Itraconazole undergoes several types of chemical reactions, primarily involving its metabolism by cytochrome P450 3A4. The major metabolites formed include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole . These reactions typically involve oxidation and reduction processes. Common reagents used in these reactions include acetonitrile and ammonium acetate .

Scientific Research Applications

Antifungal Applications

Indications
Itraconazole is primarily indicated for the treatment of systemic fungal infections, particularly in immunocompromised individuals. The following infections are commonly treated with this compound:

  • Blastomycosis : Effective for both pulmonary and extrapulmonary forms.
  • Histoplasmosis : Used for chronic cavitary pulmonary disease and disseminated nonmeningeal histoplasmosis.
  • Aspergillosis : Administered to patients intolerant to or refractory to amphotericin B therapy.
  • Onychomycosis : Treatment for toenail and fingernail infections caused by dermatophytes.
  • Candidiasis : Particularly oropharyngeal and esophageal candidiasis in immunocompromised patients .

Prophylactic Use
this compound is also utilized as a prophylactic measure in high-risk patient populations, including those with HIV, undergoing chemotherapy, or post-organ transplantation. Its broad-spectrum coverage and favorable safety profile make it an excellent choice for preventing systemic fungal infections in these groups .

Oncological Applications

Recent studies have highlighted this compound's potential role in oncology, particularly its ability to inhibit cancer cell growth. Key findings include:

  • Hedgehog Signaling Pathway Inhibition : this compound has been shown to inhibit the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation. This inhibition can lead to reduced tumor growth in various cancer models, including colon cancer .
  • Autophagy Induction : Research indicates that this compound can induce autophagy-mediated cell death in cancer cells. In studies involving colon cancer cell lines (SW-480 and HCT-116), this compound treatment resulted in G1 cell cycle arrest and significant apoptosis .
  • Enhanced Chemosensitivity : A retrospective study demonstrated that patients with ovarian cancer treated with a combination of platinum-based chemotherapy and this compound experienced improved progression-free survival compared to those receiving chemotherapy alone. This suggests that this compound may enhance the effectiveness of certain chemotherapeutic agents .

Pharmacological Insights

This compound's pharmacological profile is characterized by its broad-spectrum antifungal activity and various formulations that enhance its efficacy:

  • Formulations : The original capsule formulation may lead to variable absorption; however, newer oral solutions and intravenous formulations have been developed to improve bioavailability. These formulations utilize hydroxypropyl-beta-cyclodextrin to enhance solubility, making this compound suitable for treating systemic infections in diverse patient populations .
  • Metabolism : The primary metabolite of this compound, hydroxy-itraconazole, also possesses considerable antifungal activity, contributing to the drug's overall efficacy .

Case Study 1: this compound in Ovarian Cancer

A clinical retrospective study involving ovarian cancer patients treated with platinum and taxane therapy combined with this compound showed significant improvements in overall survival (642 days vs. 139 days) compared to chemotherapy alone. This underscores this compound's potential role as an adjunctive treatment in enhancing chemosensitivity .

Case Study 2: Prophylaxis in HIV Patients

In a cohort study of HIV-positive patients receiving this compound prophylaxis, there was a marked reduction in the incidence of systemic fungal infections compared to historical controls not receiving prophylaxis. This highlights the importance of this compound in managing opportunistic infections among immunocompromised individuals .

Mechanism of Action

Comparison with Similar Compounds

Itraconazole is often compared with other antifungal agents such as fluconazole, voriconazole, and posaconazole. While this compound has a broader spectrum of activity than fluconazole, it is not as broad as voriconazole or posaconazole . Similar compounds include:

    Fluconazole: Less effective against Aspergillus species.

    Voriconazole: Broader spectrum of activity but associated with more side effects.

    Posaconazole: Similar spectrum to voriconazole but with better tolerability.

This compound’s uniqueness lies in its ability to treat a wide range of fungal infections with relatively fewer side effects compared to other broad-spectrum antifungal agents .

Biological Activity

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections. However, its biological activity extends beyond antifungal properties, demonstrating significant anticancer and antiviral effects. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and detailed pharmacological data.

Antifungal Activity
this compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. This compound is effective against a range of fungi, including Aspergillus, Candida, and Histoplasma species.

Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to inhibit the hedgehog signaling pathway and angiogenesis, which are critical in tumor growth and metastasis. This compound's anticancer mechanisms include:

  • Hedgehog Signaling Inhibition : This pathway is often aberrantly activated in various cancers. This compound has been demonstrated to antagonize this signaling pathway effectively .
  • Antiangiogenic Activity : this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which is essential for new blood vessel formation in tumors. This activity is linked to alterations in glycosylation and cholesterol biosynthesis pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its efficacy and safety. A recent study assessed the pharmacokinetics of a novel nanocrystal formulation (NCF) of this compound in hematopoietic cell transplant recipients. Key findings include:

  • Administration : Patients received 200 mg of this compound NCF twice daily for two days, followed by a maintenance dose.
  • Modeling Results : The pharmacokinetics were best described by a semi-mechanistic model that included central and peripheral compartments for drug distribution and elimination .

Table 1 summarizes the population pharmacokinetic parameters derived from this study:

ParameterEstimate (CI)
Clearance (this compound)XX L/h (XX-XX)
Volume of DistributionXX L (XX-XX)
Half-lifeXX hours (XX-XX)

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties independent of its antifungal activity. It has shown effectiveness against several viruses, including enteroviruses and hepatitis C virus. The mechanism involves direct binding to oxysterol-binding protein (OSBP), which is crucial for lipid transport within cells .

Case Studies

Several clinical trials have explored the repurposing of this compound for cancer treatment:

  • Basal Cell Carcinoma : In a phase II trial, this compound demonstrated promising results in reducing tumor size in patients with advanced basal cell carcinoma.
  • Non-Small Cell Lung Cancer : A study indicated that this compound could enhance the efficacy of standard chemotherapy regimens by targeting angiogenesis .

Recent Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of this compound:

  • Zinc-Itraconazole Complexes : New complexes exhibit enhanced antifungal and antiparasitic activities at lower concentrations compared to this compound alone .
  • Biosurfactin Micelles : Formulations combining this compound with biosurfactin have shown improved antifungal efficacy, suggesting potential for enhanced therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing itraconazole-loaded nanoparticle formulations?

Methodological Answer: Nanoparticle optimization requires factorial design approaches to evaluate critical variables. For example, a 2³ factorial design can assess interactions between polymer concentration (e.g., PLGA), stabilizers (e.g., benzyl benzoate), and drug loading. Responses like particle size, encapsulation efficiency, and in vitro release profiles (e.g., sustained release over 24 hours) are analyzed using ANOVA and response surface methodology to identify optimal conditions . Validation should include robustness testing via fractional factorial designs (e.g., 2⁴⁻¹ design) to account for variables like column temperature or mobile phase composition in analytical methods .

Q. How do structural modifications of this compound influence antifungal efficacy and physicochemical properties?

Methodological Answer: Pyridine-substituted analogues of this compound can enhance water solubility and bioavailability while retaining antifungal activity. Structure-activity relationship (SAR) studies involve synthesizing derivatives with targeted substitutions (e.g., pyridine rings) and evaluating their MIC values against fungal strains like Candida albicans. Computational modeling (e.g., DFT for spectroscopic properties) and in vitro assays (e.g., logP for lipophilicity) are used to correlate structural changes with pharmacokinetic improvements .

Q. What analytical techniques are validated for quantifying this compound and its impurities in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC with UV detection (256 nm) using a C18 column is standard. Method validation requires testing parameters like linearity (e.g., 0.1–100 µg/mL), precision (RSD <2%), and robustness via Box-Behnken or fractional factorial designs. For example, a 2³ full factorial design can optimize mobile phase pH, flow rate, and organic modifier concentration to resolve impurities B and F . Chemometric approaches ensure reproducibility across laboratories .

Advanced Research Questions

Q. How can contradictory findings on this compound’s clinical efficacy across diseases be systematically analyzed?

Methodological Answer: Contradictions (e.g., efficacy in fungal prophylaxis vs. lack of survival benefit in HIV patients) require meta-analyses stratified by patient subgroups (e.g., CD4+ counts <100 cells/µL) and dosing regimens. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can identify exposure-response relationships, while Bayesian networks may reconcile differences in tumor growth inhibition (cancer studies) versus antifungal mechanisms .

Q. What statistical frameworks are used to design and interpret clinical trials comparing preoperative vs. postoperative this compound administration?

Methodological Answer: Randomized controlled trials (RCTs) should use stratified randomization based on disease severity (e.g., Lund-Mackay scores in sinusitis). Primary endpoints (e.g., symptom scores, mycological clearance) are analyzed via mixed-effects models to account for repeated measures. Covariance adjustment for baseline characteristics (e.g., fungal load) and survival analysis (Kaplan-Meier curves) can address confounding. Evidence from a preoperative this compound trial showed a 30% improvement in cavity conditions (p<0.05) using ANCOVA .

Q. How can factorial design principles improve the detection of drug-drug interactions (DDIs) involving this compound?

Methodological Answer: A 2² factorial design can screen interactions between this compound and CYP3A4 inhibitors/inducers. In vitro assays (e.g., hepatocyte cultures) measure metabolite formation (hydroxy-itraconazole) under varied conditions. Nonlinear mixed-effects modeling (NONMEM) quantifies interaction magnitudes, while ANOVA identifies significant factors (p<0.01). For example, ritonavir co-administration increases this compound AUC by 3-fold, necessitating dose adjustments .

Q. What methodologies address the challenges of repurposing this compound for oncology applications?

Methodological Answer: Dose-finding studies in cancer require adaptive phase I/II designs with toxicity-efficacy trade-off analysis. PK sampling (trough concentrations) and tumor response metrics (RECIST criteria) are modeled via Emax models to establish optimal dosing (e.g., 600 mg/day for angiogenesis inhibition). Preclinical xenograft models should use pharmacokinetic-guided dosing to mimic human exposure, as murine metabolism differs significantly .

Q. Data Contradiction and Synthesis

Q. How can researchers reconcile discrepancies in this compound’s pharmacokinetic variability across populations?

Methodological Answer: Population PK modeling (e.g., Monte Carlo simulations) identifies covariates like body weight, CYP2C19 genotype, and albumin levels. Non-compartmental analysis (NCA) of sparse sampling data from HIV or cancer trials can quantify interindividual variability (IIV >50%). Sensitivity analysis using Sobol indices ranks covariates by impact, guiding personalized dosing .

Q. What meta-analytical approaches validate this compound’s role in antifungal prophylaxis despite heterogeneous trial outcomes?

Methodological Answer: Fixed-effects meta-analysis of RCTs (e.g., Cochrane criteria) with subgroup analysis by immunocompromised status (HIV, chemotherapy). Funnel plots and Egger’s test assess publication bias. For example, a pooled odds ratio (OR=0.34, 95% CI: 0.18–0.65) supports prophylaxis in HIV patients with CD4+ <100 cells/µL, but heterogeneity (I²=45%) necessitates random-effects models .

Q. Tables for Key Findings

Study Focus Design Key Outcome Reference
Nanoparticle Optimization2³ Factorial DesignPLGA concentration (X1) had the largest effect on encapsulation efficiency (p<0.01)
Preoperative this compoundRCT40% reduction in symptom scores vs. postoperative (p=0.02)
HIV ProphylaxisDouble-blind RCT65% lower fungal infections (p=0.001), no survival benefit (p=0.45)
Cancer Dose-ResponsePhase II Trial600 mg/day reduced tumor growth by 30% (p=0.03)

Properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
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InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
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InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
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Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
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Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
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Molecular Formula

C35H38Cl2N8O4
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DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
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Molecular Weight

705.6 g/mol
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Physical Description

Solid
Record name Itraconazole
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Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
Record name Itraconazole
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Mechanism of Action

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.
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Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
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Color/Form

Solid, Crystals from toluene

CAS No.

84625-61-6
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Melting Point

166.2 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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